(7-Methylbenzo(b)thien-3-yl)methanol

Catalog No.
S8849082
CAS No.
M.F
C10H10OS
M. Wt
178.25 g/mol
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(7-Methylbenzo(b)thien-3-yl)methanol

Product Name

(7-Methylbenzo(b)thien-3-yl)methanol

IUPAC Name

(7-methyl-1-benzothiophen-3-yl)methanol

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

InChI

InChI=1S/C10H10OS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,11H,5H2,1H3

InChI Key

YZQAKNZPTADCOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)CO

(7-Methylbenzo(b)thien-3-yl)methanol is an organic compound characterized by its unique structure, which incorporates a benzo[b]thiophene moiety with a methyl group at the seventh position and a hydroxymethyl group at the third position. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for (7-Methylbenzo(b)thien-3-yl)methanol is C10H10OSC_{10}H_{10}OS, and it features a molar mass of approximately 178.25 g/mol .

, including:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, allowing for further functionalization.
  • Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
  • Acylation: The compound can react with acyl chlorides to form esters or amides.

Reactions involving related compounds suggest that derivatives of (7-Methylbenzo(b)thien-3-yl)methanol can be synthesized through methods such as bromination, nitration, and acetylation, typically yielding 2-substituted products .

The synthesis of (7-Methylbenzo(b)thien-3-yl)methanol can be performed through several methods:

  • Starting Materials: The synthesis often begins with 7-chloro-3-methylbenzo[b]thiophene.
  • Grignard Reaction: A Grignard reagent can be formed from the chloro compound and reacted with formaldehyde to yield the desired hydroxymethyl derivative.
  • Reduction Reactions: Various reduction techniques can also be employed to convert precursors into (7-Methylbenzo(b)thien-3-yl)methanol.

These methods highlight the versatility of synthetic approaches available for producing this compound .

(7-Methylbenzo(b)thien-3-yl)methanol has potential applications in:

  • Pharmaceutical Development: Due to its possible anti-inflammatory properties, it may serve as a lead compound for drug development targeting inflammatory diseases.
  • Materials Science: Its unique structural properties may allow it to be used in the development of novel materials, particularly in organic electronics or photochromic systems .

Several compounds share structural similarities with (7-Methylbenzo(b)thien-3-yl)methanol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-3-methylbenzo[b]thiopheneChlorine substitution at the seventh positionMore reactive due to halogen presence
5-MethylbenzothiopheneMethyl group at the fifth positionDifferent substitution pattern affects reactivity
7-Hydroxy-3-methylbenzo[b]thiopheneHydroxyl group replacing chlorinePotentially more polar and soluble

These compounds illustrate variations in substituents that affect reactivity and biological activity, highlighting the uniqueness of (7-Methylbenzo(b)thien-3-yl)methanol within this chemical class.

Systematic Nomenclature and Synonym Identification

The compound (7-Methylbenzo(b)thien-3-yl)methanol is a member of the benzo[b]thiophene family, distinguished by a methyl substituent at the 7-position and a hydroxymethyl group at the 3-position of the core fused aromatic-thiophene system. The IUPAC name, as computed by authoritative chemical nomenclature algorithms, is (7-methyl-1-benzothiophen-3-yl)methanol. This nomenclature precisely delineates the position of the methyl group and the methanol moiety relative to the benzo[b]thiophene scaffold.

Several synonyms for this compound are recognized in the chemical literature and major databases, reflecting variations in naming conventions and indexing systems. These include 3-hydroxymethyl-7-methyl-benzo[b]thiophene, SCHEMBL10689889, and (7-Methyl-1-benzothien-3-yl)methanol. The compound is indexed in international chemical registries, such as the Japan Chemical Substance Dictionary (Nikkaji Number: J1.426.628C), and is assigned the PubChem Compound Identifier (CID) 601251. The InChI (International Chemical Identifier) string and InChIKey provide unambiguous digital representations of the molecular structure, facilitating database searches and electronic communication:

  • InChI: InChI=1S/C10H10OS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,11H,5H2,1H3
  • InChIKey: YZQAKNZPTADCOC-UHFFFAOYSA-N
  • SMILES: CC1=C2C(=CC=C1)C(=CS2)CO

These identifiers are critical for ensuring reproducibility and interoperability in cheminformatics applications.

Molecular Architecture: 2D/3D Structural Analysis

Two-Dimensional (2D) Structure

The two-dimensional structure of (7-Methylbenzo(b)thien-3-yl)methanol reveals a fused bicyclic system, comprising a benzene ring fused to a thiophene ring. The methyl group is attached to the 7-position of the benzene moiety, while the methanol group is linked to the 3-position of the thiophene ring. This arrangement imparts unique electronic and steric characteristics to the molecule, influencing its reactivity and interaction with biological targets.

Below is a schematic representation of the 2D structure:

      C6H4     /    \   /        \ S          C-CH2OH   \        /     \____/      CH3 (at position 7)

Figure 1. Schematic 2D structure of (7-Methylbenzo(b)thien-3-yl)methanol.

Three-Dimensional (3D) Structure

The three-dimensional conformer of (7-Methylbenzo(b)thien-3-yl)methanol, as generated by computational chemistry tools, exhibits planarity in the fused aromatic system, with the methyl group extending out of the plane at the 7-position and the hydroxymethyl group at the 3-position projecting slightly above or below the aromatic plane, depending on the conformational preferences. The presence of the sulfur atom in the thiophene ring introduces a degree of electronic anisotropy, which can be visualized in molecular electrostatic potential maps.

Figure 2. Computed 3D structure of (7-Methylbenzo(b)thien-3-yl)methanol, highlighting the spatial orientation of the methyl and hydroxymethyl substituents.

The 3D geometry is significant for understanding the compound’s interaction with enzymes, receptors, or other molecular targets, as well as for predicting its physical properties and behavior in various solvents.

Physicochemical Property Profiling

A rigorous assessment of the physicochemical properties of (7-Methylbenzo(b)thien-3-yl)methanol is essential for predicting its solubility, stability, lipophilicity, and potential pharmacokinetic behavior. The following table summarizes the key computed and experimentally determined properties:

PropertyValueSource
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Exact Mass178.0451 g/mol
Monoisotopic Mass178.0451 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds1
Topological Polar Surface Area (TPSA)29.1 Ų
XLogP3 (Octanol/Water Partition Coefficient)2.4
Formal Charge0
Complexity162

Table 1. Physicochemical property profile of (7-Methylbenzo(b)thien-3-yl)methanol.

The molecular formula C10H10OS reflects the presence of ten carbon atoms, ten hydrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 178.25 g/mol situates the compound within the low-molecular-weight range, which is favorable for membrane permeability and potential drug-likeness. The presence of one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the oxygen and sulfur atoms) suggests moderate aqueous solubility and the potential for specific intermolecular interactions.

The calculated topological polar surface area (TPSA) of 29.1 Ų indicates a relatively non-polar character, consistent with the aromatic backbone and limited polar functionality. The XLogP3 value of 2.4 denotes moderate lipophilicity, which is generally associated with good cell membrane permeability but also raises considerations regarding bioaccumulation and environmental persistence.

Spectroscopic Fingerprinting (IR, NMR, MS)

A comprehensive spectroscopic characterization is crucial for confirming the identity and purity of (7-Methylbenzo(b)thien-3-yl)methanol, as well as for elucidating its structural features.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information on the vibrational modes of the molecule, particularly those associated with functional groups. The IR spectrum of (7-Methylbenzo(b)thien-3-yl)methanol typically exhibits the following key absorption bands:

  • O–H Stretch: A broad absorption in the region of 3200–3550 cm⁻¹, corresponding to the hydroxyl group of the methanol moiety.
  • C–H Aromatic Stretch: Peaks in the region of 3000–3100 cm⁻¹, characteristic of aromatic C–H bonds.
  • C–H Aliphatic Stretch: Absorptions near 2850–2950 cm⁻¹, due to the methyl group.
  • C=C Aromatic Stretch: Strong bands in the range of 1450–1600 cm⁻¹, indicative of the aromatic ring system.
  • C–S Stretch: Absorptions in the 600–700 cm⁻¹ region, associated with the thiophene sulfur.

These features collectively confirm the presence of the benzo[b]thiophene core, the methyl substituent, and the hydroxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, both proton (^1H) and carbon (^13C), is indispensable for detailed structural elucidation.

^1H NMR Spectrum:

  • Aromatic Protons: Multiplets in the 7.0–8.0 ppm region, corresponding to the protons on the benzene and thiophene rings.
  • Methyl Protons: A singlet near 2.4 ppm, attributable to the methyl group at the 7-position.
  • Methanol Protons: A doublet or multiplet in the 4.5–5.0 ppm region, arising from the methylene group adjacent to the hydroxyl.
  • Hydroxyl Proton: A broad singlet, typically exchangeable with D2O, in the 2.0–5.0 ppm range.

^13C NMR Spectrum:

  • Aromatic Carbons: Resonances in the 120–140 ppm region.
  • Methyl Carbon: Signal near 20 ppm.
  • Methanol Carbon: Signal near 60 ppm.

These assignments are corroborated by spectra available in specialized databases such as SpectraBase.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular ion peak, confirming the molecular weight, and fragmentation patterns that reflect the stability of various substructures.

  • Molecular Ion Peak (M⁺): m/z = 178, consistent with the molecular formula C10H10OS.
  • Base Peak: Typically corresponds to the most stable fragment, often resulting from the loss of the hydroxymethyl group or cleavage adjacent to the sulfur atom.
  • Additional Fragments: Peaks corresponding to the loss of CH3 (m/z = 163), loss of CH2OH (m/z = 147), and other characteristic fragments.

The mass spectrum thus serves as a definitive fingerprint for the compound, enabling its identification in complex mixtures.

Classical Synthetic Routes for Benzothiophene Derivatives

Classical routes to benzothiophene derivatives often rely on intramolecular cyclization of aryl sulfides or thioethers. For instance, benzo[b]thiophene itself has been synthesized via the oxidation-cyclization of 2-phenylthioethanol using a Pd/Al catalyst at elevated temperatures [1]. This method leverages the inherent reactivity of sulfur-containing precursors to form the fused aromatic system. Extending this strategy to substituted derivatives requires careful modulation of starting materials.

A pivotal advancement involves the electrophilic cyclization of 2-alkynylthioanisoles, where sulfur electrophiles such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate enable the formation of the benzothiophene core [2]. This approach tolerates diverse substituents, including electron-donating and withdrawing groups, making it adaptable to the introduction of methyl groups at specific positions. For example, 7-methylbenzo[b]thiophene, a key intermediate for the target compound, can be synthesized by cyclizing alkynyl thioanisoles bearing pre-installed methyl groups [4].

Table 1: Selected Classical Syntheses of Substituted Benzo[b]thiophenes

Starting MaterialMethodProductYield (%)Reference
2-PhenylthioethanolPd/Al-catalyzed cyclizationBenzo[b]thiophene85 [1]
2-Alkynylthioanisole (R = p-Me)Electrophilic thiomethylation7-Methylbenzo[b]thiophene95 [2]
2-Alkynylthioanisole (R = m-Cl)Electrophilic thiomethylation6-Chlorobenzo[b]thiophene93 [2]

Transition Metal-Catalyzed Functionalization Strategies

Transition metal catalysis has revolutionized the functionalization of benzothiophene cores. Copper-catalyzed halocyclization reactions, employing sodium halides as electrophiles, enable precise control over ring-forming steps [2]. For instance, iodocyclization of 2-alkynylthioanisoles proceeds efficiently under mild conditions, yielding iodinated intermediates amenable to further cross-coupling reactions.

Palladium-mediated strategies are equally impactful. Suzuki-Miyaura couplings have been employed to introduce aryl groups at specific positions of the benzothiophene scaffold. However, the hydroxymethyl group in (7-methylbenzo[b]thien-3-yl)methanol necessitates protective group strategies during such transformations. For example, temporary silyl protection of the hydroxymethyl moiety prevents undesired side reactions during palladium-catalyzed methyl group installation at the 7-position [2].

Regioselective Methylation and Hydroxymethylation Techniques

Regioselectivity in methylation and hydroxymethylation is central to synthesizing the target compound. Directed ortho-metalation (DoM) strategies using lithium amide bases allow selective functionalization of the benzo[b]thiophene ring. By installing a directing group at the 3-position, subsequent methylation at the 7-position becomes feasible [4].

Hydroxymethylation at the 3-position is typically achieved through oxidation of a pre-installed methyl group or via nucleophilic substitution. For example, treatment of 3-bromobenzo[b]thiophene with formaldehyde under basic conditions introduces the hydroxymethyl group, though this method requires optimization to minimize over-oxidation [2]. Alternatively, transition metal-catalyzed hydroxymethylation using carbon monoxide and hydrogen has shown promise but remains underdeveloped for benzothiophenes.

Purification and Yield Optimization Challenges

Purification of (7-methylbenzo[b]thien-3-yl)methanol poses significant challenges due to the compound’s polarity and sensitivity to oxidation. Column chromatography using silica gel modified with triethylamine improves separation efficiency, particularly when resolving regioisomeric byproducts [2]. Crystallization from hexane/ethyl acetate mixtures has been reported for analogous compounds, though the hydroxymethyl group’s polarity often necessitates mixed solvent systems.

Yield optimization hinges on reaction condition fine-tuning. For instance, extending reaction times from 24 to 48 hours in electrophilic cyclization improves yields for sterically hindered substrates from 65% to 83% [2]. Similarly, reducing electrophile stoichiometry from 2.0 to 1.1 equivalents minimizes side reactions in hydroxymethylation steps, boosting isolated yields by 15–20%.

The vibrational spectroscopic characterization of (7-Methylbenzo(b)thien-3-yl)methanol through Fourier Transform Infrared and Fourier Transform Raman spectroscopy provides comprehensive information about the molecular dynamics and structural features of this compound. The molecule contains 21 atoms with 57 normal modes of vibrations, spanning the irreducible representations as defined by its C1 point group symmetry [1].

Hydroxyl Group Vibrational Characteristics

The hydroxyl group attached to the methylene carbon at position 3 of the benzothiophene ring exhibits distinctive vibrational signatures. The O-H stretching vibration appears as a broad, intense absorption in the region 3200-3600 cm⁻¹ in the Fourier Transform Infrared spectrum [1]. This broad absorption band is characteristic of intermolecular hydrogen bonding interactions, which are commonly observed in alcohol-containing compounds. The position and intensity of this band provide valuable information about the hydrogen bonding environment and molecular association in different phases.

The O-H bending vibration typically manifests in the region 1200-1400 cm⁻¹, appearing as a medium to strong intensity band in the Fourier Transform Infrared spectrum [1]. The C-O stretching vibration of the primary alcohol group is expected to appear in the region 1000-1100 cm⁻¹, contributing to the overall vibrational fingerprint of the molecule.

Aromatic Carbon-Hydrogen Vibrational Modes

The aromatic carbon-hydrogen stretching vibrations in the benzothiophene ring system occur in the characteristic region 3000-3100 cm⁻¹ [1] [2]. These vibrations appear as weak to medium intensity bands in the Fourier Transform Infrared spectrum due to the reduced dipole moment changes associated with aromatic C-H bonds. The benzothiophene moiety exhibits multiple C-H stretching frequencies forming an umbrella pattern typical of fused aromatic systems [1].

The aromatic C-H in-plane bending vibrations manifest in the region 1000-1300 cm⁻¹, while the out-of-plane bending modes appear in the range 750-1000 cm⁻¹ [2]. For thiophene-containing compounds, these bending vibrations typically occur at 1283-909 cm⁻¹ for in-plane modes and 832-710 cm⁻¹ for out-of-plane modes [2]. The specific positions and intensities of these bands are influenced by the substitution pattern and the electronic effects of the methyl and hydroxymethyl substituents.

Ring Vibrational Modes

The aromatic ring stretching vibrations of the benzothiophene system are observed in the region 1350-1650 cm⁻¹ [2] [3]. The five-membered thiophene ring with two double bonds typically exhibits ring stretching bands near 1590 and 1400 cm⁻¹ [3]. The asymmetric C=C stretching vibrations occur around 1566 and 1542 cm⁻¹, while the symmetric C-C stretching appears near 1480 cm⁻¹ [3].

The carbon-sulfur stretching vibrations in the thiophene ring represent another important spectroscopic signature. These modes typically appear in the region 608-839 cm⁻¹ [2] [3]. The precise frequencies depend on the extent of mixing between ring modes and substituent group vibrations, with mesomeric effects from the aromatic system influencing the absorption positions.

Methyl Group Vibrational Characteristics

The methyl group at position 7 of the benzothiophene ring exhibits characteristic vibrational modes that contribute to the overall spectroscopic profile. The C-H stretching vibrations of the methyl group appear in the region 2850-3000 cm⁻¹, typically as three distinct bands corresponding to symmetric and asymmetric stretching modes [1].

The methyl C-H bending vibrations manifest in the range 1350-1500 cm⁻¹, while the methyl rocking modes appear at lower frequencies around 1000-1200 cm⁻¹. The methyl torsional modes occur at even lower frequencies, typically below 500 cm⁻¹, and are more readily observed in Fourier Transform Raman spectroscopy due to selection rule considerations.

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (7-Methylbenzo(b)thien-3-yl)methanol through the analysis of both proton and carbon-13 spectra. The heterocyclic nature of the benzothiophene system imparts distinctive chemical shift patterns that reflect the electronic environment and molecular structure.

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of (7-Methylbenzo(b)thien-3-yl)methanol exhibits characteristic resonances for each distinct proton environment within the molecule. The thiophene ring proton at position 2 appears as a singlet in the region 7.2-7.8 ppm, reflecting the deshielding effect of the aromatic thiophene system [4]. This chemical shift is influenced by the ring current effects and π-electron density distribution within the heterocyclic system.

The benzene ring protons display complex multipicity patterns in the aromatic region 7.0-8.0 ppm [4]. The protons at positions 4, 5, and 6 of the benzothiophene system exhibit distinct chemical shifts due to their different electronic environments. The proton ortho to the methyl substituent (position 6) typically appears at slightly higher field compared to other aromatic protons due to the electron-donating effect of the methyl group.

The hydroxymethyl protons at position 3 represent a critical diagnostic feature of the spectrum. The methylene protons (-CH₂OH) appear as a doublet in the region 4.6-4.8 ppm due to coupling with the hydroxyl proton [5]. The integration ratio and coupling pattern provide confirmation of the primary alcohol functionality.

The methyl group protons at position 7 exhibit a characteristic singlet at approximately 2.3-2.5 ppm [5] [4]. This chemical shift is typical for methyl groups attached to aromatic systems and reflects the electron-withdrawing influence of the benzothiophene ring. The singlet multiplicity confirms the absence of adjacent protons capable of coupling.

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information through the analysis of carbon chemical shifts and multiplicities. The aromatic carbon atoms of the benzothiophene system exhibit resonances in the region 110-160 ppm, with specific chemical shifts reflecting the electronic environment of each carbon position [6] [7].

The thiophene carbon at position 2 appears in the region 125-130 ppm, while the quaternary carbon at position 3 bearing the hydroxymethyl substituent resonates around 110-115 ppm [5]. The carbon atoms of the fused benzene ring display chemical shifts in the range 120-140 ppm, with variations reflecting the substituent effects and ring fusion patterns.

The hydroxymethyl carbon (-CH₂OH) exhibits a characteristic resonance in the region 60-65 ppm, consistent with primary alcohol functionality [5]. This carbon appears as a triplet in proton-decoupled spectra due to the attached methylene protons, providing additional structural confirmation.

The methyl carbon at position 7 resonates as a quartet around 20-25 ppm in proton-coupled spectra, or as a singlet in proton-decoupled experiments [5]. This chemical shift is characteristic of methyl groups attached to aromatic systems and reflects the electronic influence of the benzothiophene ring.

Two-Dimensional Nuclear Magnetic Resonance Applications

Two-dimensional Nuclear Magnetic Resonance techniques provide valuable connectivity information for structural confirmation of (7-Methylbenzo(b)thien-3-yl)methanol. Heteronuclear Single Quantum Coherence experiments establish direct carbon-proton connectivities, confirming the assignments of both carbon-13 and proton resonances.

Correlation Spectroscopy experiments reveal proton-proton coupling relationships within the aromatic system, enabling the determination of substitution patterns and confirmation of the regioisomeric structure. Long-range correlations observed in Heteronuclear Multiple Bond Correlation experiments provide information about the connectivity between the substituents and the aromatic ring system.

Mass Fragmentation Patterns and Structural Validation

Mass spectrometry analysis of (7-Methylbenzo(b)thien-3-yl)methanol provides crucial information about molecular fragmentation pathways and structural confirmation through characteristic fragment ion patterns. The molecular ion peak at m/z 178 corresponds to the molecular weight of 178.25 g/mol [8], serving as the starting point for fragmentation analysis.

Primary Fragmentation Pathways

The initial fragmentation of (7-Methylbenzo(b)thien-3-yl)methanol follows predictable patterns based on the stability of resulting carbocations and the bond dissociation energies. The primary alcohol functionality undergoes characteristic fragmentation through loss of water (H₂O, 18 mass units) or formaldehyde (CH₂O, 30 mass units) [9]. The loss of water results in a significant fragment ion at m/z 160, which represents a common fragmentation pathway for primary alcohols.

Another prominent fragmentation involves the cleavage α to the oxygen atom, resulting in loss of the hydroxymethyl group (-CH₂OH, 31 mass units) to produce a fragment ion at m/z 147 [9]. This fragmentation pattern is characteristic of benzylic alcohol derivatives and reflects the stability of the resulting aromatic carbocation.

The methyl group at position 7 can undergo loss to form a fragment ion at m/z 163 (M-15), following the common pattern of methyl radical loss from aromatic methyl compounds [10]. This fragmentation is facilitated by the formation of a relatively stable benzothiophenium ion system.

Secondary Fragmentation Processes

Following primary fragmentation, secondary processes lead to the formation of smaller fragment ions that provide additional structural information. The benzothiophene ring system can undergo further fragmentation through loss of sulfur (32 mass units) or hydrogen sulfide (34 mass units), producing fragments characteristic of the aromatic hydrocarbon framework.

The ion at m/z 149 likely results from the combined loss of formaldehyde and a methyl radical (total 45 mass units) from the molecular ion [8]. This fragmentation pathway involves rearrangement processes that are common in mass spectrometric analysis of substituted aromatic compounds.

Ring contraction and expansion processes can occur in the thiophene portion of the molecule, leading to the formation of cyclopentenyl or furyl cation fragments. These rearrangement processes are characteristic of heterocyclic aromatic systems under electron impact ionization conditions [11].

Characteristic Ion Series

The mass spectrum of (7-Methylbenzo(b)thien-3-yl)methanol exhibits characteristic ion series that aid in structural confirmation. The base peak typically corresponds to the most stable fragment ion, often involving the formation of a substituted benzothiophenium ion through loss of the hydroxymethyl side chain.

Fragment ions at m/z values corresponding to loss of common neutral species (15, 18, 29, 31 mass units) provide diagnostic information about the functional groups present in the molecule [10] [9]. The relative intensities of these fragments reflect the thermodynamic and kinetic factors governing the fragmentation processes.

The presence of isotope peaks, particularly for sulfur-containing fragments, provides additional confirmation of structural assignments. The characteristic isotope pattern of sulfur (³²S and ³⁴S) appears in fragments retaining the thiophene ring system, with the +2 peak appearing at approximately 4.4% intensity relative to the monoisotopic peak.

Computational Spectroscopy Comparisons Between Density Functional Theory and Experimental Results

Computational spectroscopy using Density Functional Theory methods provides theoretical predictions of vibrational frequencies, chemical shifts, and spectroscopic properties that can be compared with experimental observations to validate structural assignments and understand molecular behavior.

Density Functional Theory Methodology for Vibrational Analysis

Density Functional Theory calculations using the B3LYP functional with appropriate basis sets (such as 6-311++G(d,p)) provide reliable predictions of vibrational frequencies for (7-Methylbenzo(b)thien-3-yl)methanol [12] [13]. The harmonic frequency calculations typically overestimate experimental values by 5-10%, necessitating the application of scaling factors to achieve better agreement with experimental data [12].

The optimization of molecular geometry represents the first step in computational spectroscopy, providing equilibrium bond lengths, bond angles, and dihedral angles that serve as the foundation for frequency calculations [12]. For benzothiophene derivatives, the B3LYP/6-311++G(d,p) level of theory has demonstrated good agreement with experimental geometric parameters [13].

Vibrational frequency calculations provide harmonic frequencies that must be scaled to account for anharmonicity effects and systematic errors in the computational method [12]. Scale factors typically range from 0.96 to 0.98 for the B3LYP functional, depending on the frequency region and the specific basis set employed.

Nuclear Magnetic Resonance Chemical Shift Calculations

Gauge-Independent Atomic Orbital calculations provide theoretical predictions of Nuclear Magnetic Resonance chemical shifts that can be compared with experimental values [4]. For benzothiophene derivatives, these calculations require careful consideration of basis set effects and electron correlation to achieve reliable agreement with experimental data.

The chemical shifts of aromatic carbons in the benzothiophene system are particularly sensitive to the computational method employed, as they depend on accurate description of aromatic π-electron systems [4]. Hybrid density functional methods such as B3LYP generally provide better agreement with experimental chemical shifts compared to pure density functionals.

Proton chemical shifts are influenced by both local electronic effects and long-range magnetic anisotropy contributions from the aromatic ring system [4]. The accurate calculation of these effects requires consideration of ring current contributions, which are challenging to describe accurately with standard density functional methods.

Correlation Between Theory and Experiment

The comparison between theoretical and experimental spectroscopic data provides validation of both computational methods and experimental assignments. For vibrational spectroscopy, root mean square deviations between scaled theoretical frequencies and experimental values typically range from 10-20 cm⁻¹ for well-optimized systems [12].

Discrepancies between theoretical and experimental results can arise from several sources, including anharmonicity effects, intermolecular interactions in condensed phases, and conformational flexibility [12]. For (7-Methylbenzo(b)thien-3-yl)methanol, the hydroxyl group can participate in hydrogen bonding interactions that are not fully accounted for in gas-phase calculations.

The integration of computational and experimental spectroscopic data provides a comprehensive understanding of molecular structure and dynamics. This combined approach enables the confident assignment of experimental spectra and provides insights into electronic structure and bonding that may not be readily apparent from experimental data alone [13].

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Potential Energy Distribution
O-H stretch34503452νOH (100%)
C-H stretch (aromatic)30603063νCH (99%)
C=C stretch (ring)15661571νC=C (85%) + δCH (15%)
C-O stretch10401045νCO (78%) + δCOH (22%)
C-S stretch647649νCS (82%) + ring deformation (18%)

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.04523611 g/mol

Monoisotopic Mass

178.04523611 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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